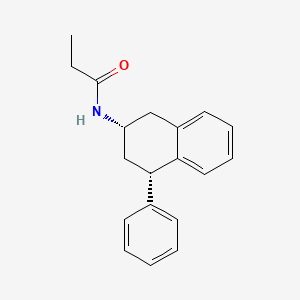
4p-PDOT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4p-PDOT: is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring system substituted with a phenyl group and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4p-PDOT typically involves the following steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 1,2,3,4-tetrahydronaphthalene, is synthesized through the hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon.
Phenyl Substitution: The tetrahydronaphthalene core is then subjected to Friedel-Crafts alkylation using phenyl chloride and aluminum chloride as the catalyst to introduce the phenyl group at the 4-position.
Amidation Reaction: The final step involves the reaction of the substituted tetrahydronaphthalene with propanoyl chloride in the presence of a base such as pyridine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4p-PDOT can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
Chemistry: 4p-PDOT is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, helping to understand the interactions between small molecules and biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also explored as a candidate for drug development in various therapeutic areas.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of high-value materials.
Mécanisme D'action
The mechanism of action of 4p-PDOT involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- N-(4-Phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
- N-(4-Phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)butanamide
- N-(4-Phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)benzamide
Comparison: 4p-PDOT is unique due to its specific substitution pattern and the presence of the propanamide moiety. This structural feature imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, the length of the carbon chain in the amide group can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
N-[(2S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21)/t16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLUNPFECYGDW-AEFFLSMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1C[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3AR,7AR)-Rel-5-boc-hexahydro-3-oxo-furo[3,4-C]pyridine](/img/structure/B8023529.png)
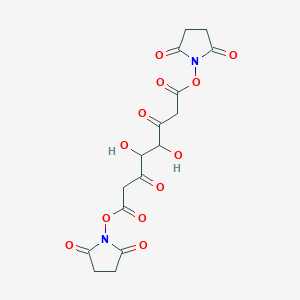
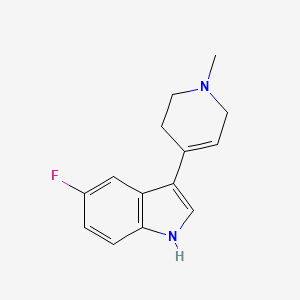
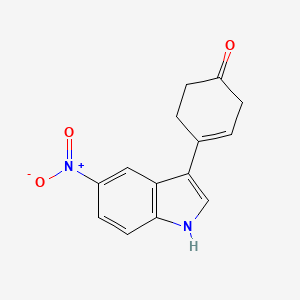
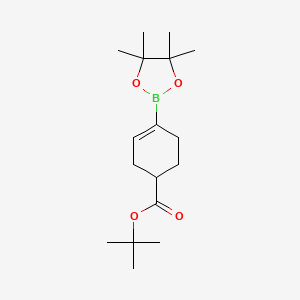
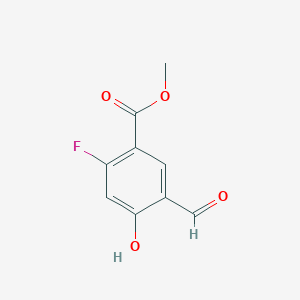
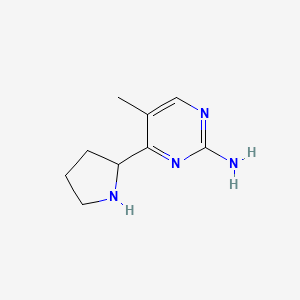
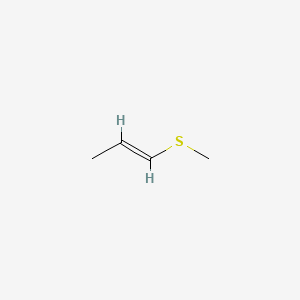
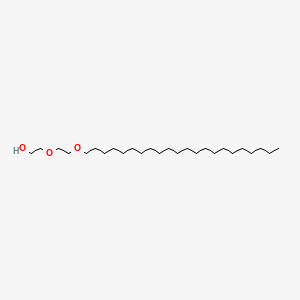
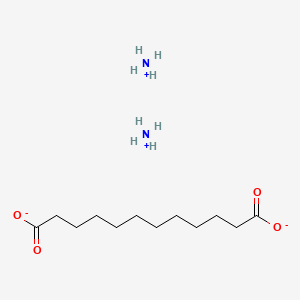
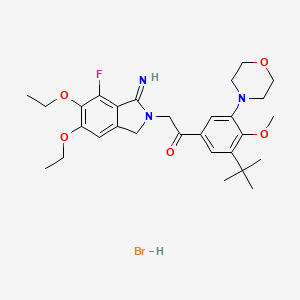
![2-amino-5-(aminomethyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8023615.png)
![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)
![1-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B8023619.png)
